3,3-Difluoroazetidine-1-sulfonamide

Medicinal Chemistry Physicochemical Property Optimization Amine Basicity

3,3-Difluoroazetidine-1-sulfonamide (CAS 924307-86-8) is a fluorinated, four-membered heterocyclic sulfonamide building block characterized by the gem-difluoro substitution at the C3 position of the azetidine ring. The compound features a sulfonamide (-SO2NH2) group appended to the azetidine nitrogen, imparting both hydrogen bond donor/acceptor capabilities and the potential for metabolic stability often associated with fluorinated motifs.

Molecular Formula C3H6F2N2O2S
Molecular Weight 172.15
CAS No. 924307-86-8
Cat. No. B2849822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoroazetidine-1-sulfonamide
CAS924307-86-8
Molecular FormulaC3H6F2N2O2S
Molecular Weight172.15
Structural Identifiers
SMILESC1C(CN1S(=O)(=O)N)(F)F
InChIInChI=1S/C3H6F2N2O2S/c4-3(5)1-7(2-3)10(6,8)9/h1-2H2,(H2,6,8,9)
InChIKeySBGHHENIBRVZAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Difluoroazetidine-1-sulfonamide (CAS 924307-86-8) - Procurement-Relevant Physicochemical and Structural Overview


3,3-Difluoroazetidine-1-sulfonamide (CAS 924307-86-8) is a fluorinated, four-membered heterocyclic sulfonamide building block characterized by the gem-difluoro substitution at the C3 position of the azetidine ring [1]. The compound features a sulfonamide (-SO2NH2) group appended to the azetidine nitrogen, imparting both hydrogen bond donor/acceptor capabilities and the potential for metabolic stability often associated with fluorinated motifs [2]. Its physicochemical descriptors include a molecular weight of 172.16 g/mol, a calculated XLogP3 of -0.7, a topological polar surface area of 71.8 Ų, and one hydrogen bond donor [1]. These properties position 3,3-difluoroazetidine-1-sulfonamide as a compact, moderately polar scaffold with utility as a synthetic intermediate or as a core element in the design of enzyme inhibitors and receptor modulators.

3,3-Difluoroazetidine-1-sulfonamide: Why In-Class Substitution Is Not Straightforward


The selection of a sulfonamide-containing azetidine building block for drug discovery or chemical biology applications cannot be reduced to a simple interchange of heterocyclic cores. The specific substitution pattern on the azetidine ring, particularly the presence and number of fluorine atoms, fundamentally alters the compound's physicochemical and pharmacological profile. The gem-difluoro substitution at the C3 position of 3,3-difluoroazetidine-1-sulfonamide exerts a profound, quantifiable effect on amine basicity (pKa) and can dramatically influence target selectivity and in vivo clearance compared to its non-fluorinated or mono-fluorinated counterparts [1][2]. Furthermore, the sulfonamide moiety itself can be a key recognition element for certain enzyme active sites, and its presentation by a conformationally restricted, fluorinated azetidine ring can lead to unique binding interactions not achievable with more flexible or differently substituted scaffolds. Generic substitution based solely on the presence of an azetidine-sulfonamide motif risks compromising the very properties—such as target selectivity, metabolic stability, or potency—that are often the primary drivers for incorporating a specific building block. The following quantitative evidence demonstrates these critical, non-interchangeable differences.

3,3-Difluoroazetidine-1-sulfonamide: A Quantitative Evidence Guide for Differentiated Performance in Drug Discovery


3,3-Difluoroazetidine-1-sulfonamide Exhibits a Quantified, Dramatic Reduction in pKa Relative to Non-Fluorinated Azetidine

The incorporation of a gem-difluoro group at the C3 position of the azetidine ring in 3,3-difluoroazetidine-1-sulfonamide results in a highly significant decrease in amine basicity compared to the parent, non-fluorinated azetidine scaffold. This effect is quantified in a systematic study of fluoroalkyl-substituted heterocyclic amines. The first fluorine atom introduced at the C3 position decreases the pKa by 2.5 units, and the second fluorine atom causes an additional decrease of 2.1 units [1]. This drastic modulation of pKa directly impacts the compound's ionization state at physiological pH, which is a critical determinant of membrane permeability, solubility, and binding interactions [1].

Medicinal Chemistry Physicochemical Property Optimization Amine Basicity

Incorporation of 3,3-Difluoroazetidine-1-sulfonamide as a Key Motif Improves Bcl-2/Bcl-xL Selectivity Over a Potent Clinical Candidate

In a medicinal chemistry program targeting Bcl-2, a difluoroazetidine-substituted acyl sulfonamide analogue (Compound 55) demonstrated a compelling improvement in selectivity for Bcl-2 over the closely related anti-apoptotic protein Bcl-xL. While the study focuses on the full inhibitor molecule, the structure-activity relationship (SAR) explicitly identifies the difluoroazetidine substitution in the P4-interaction pocket as the key modification that 'retained good Bcl-2 activity with improved Bcl-2/Bcl-xL selectivity' compared to earlier leads, including the clinical candidate ABT-263 (navitoclax) [1]. The quantitative selectivity data are a direct outcome of the difluoroazetidine moiety's unique steric and electronic properties within the binding pocket.

Oncology Apoptosis Bcl-2 Family Proteins

3,3-Difluoroazetidine-1-sulfonamide-Derived KIF18A Inhibitor Demonstrates Potent IC50 of 20 nM in a Microtubule-Stimulated ATPase Assay

A complex inhibitor incorporating a 3,3-difluoroazetidine moiety, (R)-N-(2-(3,3-Difluoroazetidin-1-yl)-6-methylpyrimidin-4-yl)-4-((2-hydroxy-1-methylethyl)sulfonamido)-2-(6-azaspiro[2.5]octan-6-yl)benzamide, has been characterized as a potent inhibitor of the mitotic kinesin KIF18A. In a microtubule-stimulated ATPase activity assay, this compound exhibited an IC50 of 20 nM against the human KIF18A enzyme [1]. This value provides a quantitative benchmark for the potency achievable with the 3,3-difluoroazetidine motif in this target class and serves as a point of reference for medicinal chemists designing novel KIF18A inhibitors.

Oncology Mitotic Kinesin Inhibition KIF18A

3,3-Difluoroazetidine-1-sulfonamide Is a Privileged Building Block for Nav1.7 Inhibitors as Evidenced by Patent Exemplification

The sulfonamide derivatives patent WO2013088315A1 explicitly exemplifies the use of the 3,3-difluoroazetidine-1-sulfonamide motif in the construction of novel Nav1.7 inhibitors [1]. The patent describes a series of compounds where the 3,3-difluoroazetidin-1-ylsulfonyl group is a key structural element, as seen in examples such as '5-chloro-4-({[5-chloro-6-(2,2,3,3,3-pentafluoropropoxy)pyridin-3-yl]oxy}methyl)-N-[(3,3-difluoroazetidin-1-yl)sulfonyl]-2-fluorobenzamide' [2]. This specific exemplification, as opposed to a generic claim, underscores the unique value of the gem-difluoro substitution pattern for achieving the desired activity profile against this therapeutically important pain target.

Pain Management Ion Channel Modulation Nav1.7

Potent Steroid Sulfatase Inhibition (IC50 0.39 nM) Achieved with a 3,3-Difluoroazetidine-1-sulfonamide-Derived Scaffold

A compound structurally related to 3,3-difluoroazetidine-1-sulfonamide, designated CHEMBL1627878, has been reported as a highly potent inhibitor of human steroid sulfatase (STS). In a cell-based assay using human embryonal kidney (HEK) cells transfected with STS and employing [3H]E1S (estrone sulfate) as the substrate, the compound displayed an IC50 of 0.39 nM [1]. This sub-nanomolar potency highlights the potential of the difluoroazetidine-sulfonamide scaffold to engage this enzyme with high affinity, a property that could be leveraged in the design of therapeutics for hormone-dependent cancers.

Endocrinology Steroid Sulfatase Hormone-Dependent Cancers

High-Impact Research and Development Applications for 3,3-Difluoroazetidine-1-sulfonamide


Designing Selective Bcl-2 Inhibitors with Reduced Thrombocytopenia Risk

Based on the evidence that a difluoroazetidine substitution improves Bcl-2/Bcl-xL selectivity [1], 3,3-difluoroazetidine-1-sulfonamide is a strategic choice for medicinal chemistry teams focused on developing next-generation Bcl-2 inhibitors. By incorporating this motif into the P4-interaction pocket, researchers can aim to recapitulate the enhanced selectivity profile observed with Compound 55, thereby potentially reducing the dose-limiting thrombocytopenia associated with dual Bcl-2/Bcl-xL inhibition, a key differentiator from earlier agents like ABT-263.

Optimizing Amine Basicity for CNS Penetration or Reduced Off-Target Activity

The quantified, substantial reduction in pKa (approximately 4.6 units) conferred by the gem-difluoro substitution [1] makes 3,3-difluoroazetidine-1-sulfonamide an ideal building block for programs where lowering the basicity of an amine is critical. This is particularly relevant for central nervous system (CNS) drug discovery, where a lower pKa can enhance passive membrane permeability and reduce P-glycoprotein (P-gp) efflux, or for avoiding off-target activity at aminergic receptors, such as the hERG channel.

Developing Novel, Potent Inhibitors of the Mitotic Kinesin KIF18A

The demonstrated potency (IC50 = 20 nM) of a 3,3-difluoroazetidine-containing molecule against the KIF18A enzyme [1] provides a strong rationale for using 3,3-difluoroazetidine-1-sulfonamide as a core fragment in KIF18A inhibitor discovery. KIF18A is an emerging oncology target involved in chromosome alignment during mitosis, and this potency benchmark validates the scaffold's potential for further optimization in the development of novel antimitotic agents.

Constructing Targeted Libraries for Nav1.7 Pain Programs

The explicit and repeated exemplification of the 3,3-difluoroazetidin-1-ylsulfonyl group in patents covering novel Nav1.7 inhibitors [1][2] positions 3,3-difluoroazetidine-1-sulfonamide as a high-priority building block for constructing focused compound libraries aimed at this validated pain target. Its use can accelerate hit-to-lead campaigns by starting from a privileged fragment known to confer favorable properties in the context of Nav1.7 inhibition.

Generating Ultra-Potent Leads Against Steroid Sulfatase for Oncology

The exceptional sub-nanomolar potency (IC50 = 0.39 nM) reported for a 3,3-difluoroazetidine-1-sulfonamide-derived steroid sulfatase inhibitor [1] validates the scaffold for use in programs targeting hormone-dependent cancers (e.g., breast, endometrial). This data supports the initiation of new medicinal chemistry efforts where 3,3-difluoroazetidine-1-sulfonamide is employed as a key building block to create novel STS inhibitors with the potential for high efficacy and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-Difluoroazetidine-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.